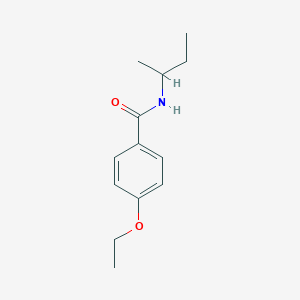
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, also known as ACPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPMP is a pyrrolidine derivative that has a unique molecular structure, which makes it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other cellular processes. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been shown to modulate the activity of various ion channels, such as the NMDA receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and other enzymes involved in inflammation. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to have neuroprotective effects by modulating the activity of various ion channels and receptors involved in neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has several advantages as a tool for scientific research. Its unique molecular structure makes it a valuable tool for investigating various biological processes. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to using 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine in lab experiments. For example, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine can be toxic at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine. One area of interest is the development of new synthetic methods for 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, which could provide insights into its potential therapeutic applications. Additionally, there is a need for further studies on the biochemical and physiological effects of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, particularly in the context of various disease states. Overall, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is a promising tool for scientific research that has the potential to contribute to a better understanding of various biological processes.
Synthesemethoden
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 1-adamantylamine with 4-methoxybenzaldehyde to form an intermediate product. This intermediate is then treated with acetic anhydride and acetic acid to form the final product, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine. The synthesis of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been used as a tool for investigating various biological processes, such as protein-protein interactions and enzyme activity. Its unique molecular structure makes it a valuable tool for studying the structure-function relationships of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
1-adamantyl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-25-19-6-4-18(5-7-19)20-3-2-8-23(20)21(24)22-12-15-9-16(13-22)11-17(10-15)14-22/h4-7,15-17,20H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSIGGDHBDKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)

![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)
![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)
![ethyl 5-(3-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006637.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006644.png)
![2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol](/img/structure/B6006649.png)
